Methyl 3-bromo-2-chloroquinoline-6-carboxylate
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Overview
Description
Methyl 3-bromo-2-chloroquinoline-6-carboxylate is a heterocyclic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-chloroquinoline-6-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method is the bromination of 2-chloroquinoline-6-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-chloroquinoline-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and various quinoline derivatives with extended conjugation or functional groups .
Scientific Research Applications
Methyl 3-bromo-2-chloroquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It is explored for its potential use in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-chloroquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with DNA replication. The presence of bromine and chlorine atoms can enhance its binding affinity to biological targets, leading to increased potency. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-4-chloroquinoline-3-carboxylate
- 2-Chloroquinoline-3-carbaldehyde
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
Uniqueness
Methyl 3-bromo-2-chloroquinoline-6-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the quinoline ring, which can significantly influence its reactivity and biological activity. This compound’s unique structure allows for selective interactions with biological targets, making it a valuable tool in drug discovery and development .
Properties
Molecular Formula |
C11H7BrClNO2 |
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Molecular Weight |
300.53 g/mol |
IUPAC Name |
methyl 3-bromo-2-chloroquinoline-6-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)6-2-3-9-7(4-6)5-8(12)10(13)14-9/h2-5H,1H3 |
InChI Key |
UVHMBVMHCLEPLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(N=C2C=C1)Cl)Br |
Origin of Product |
United States |
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